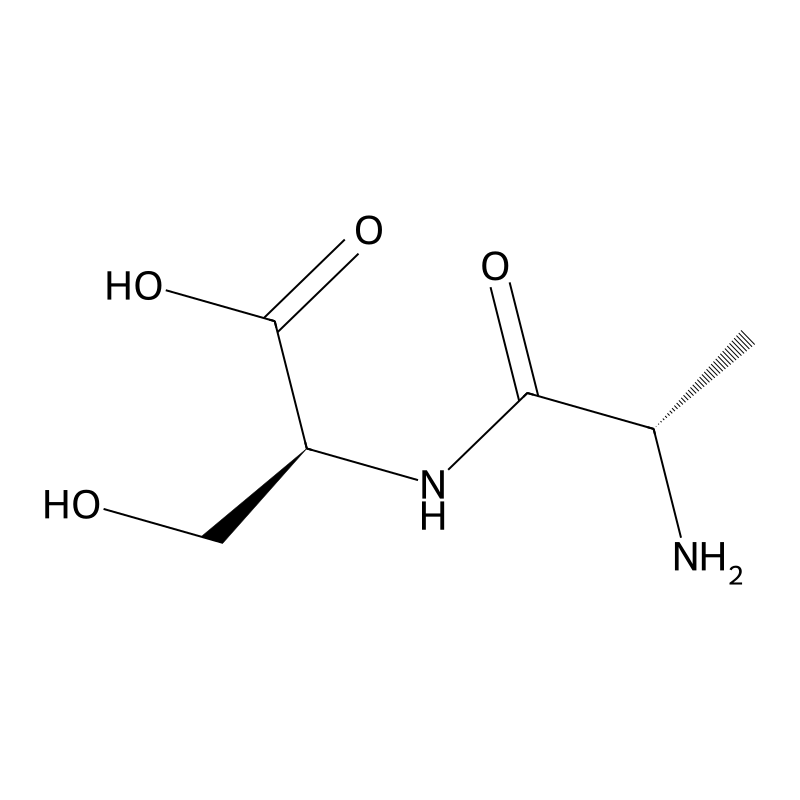

Ala-Ser

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ala-Ser as a Substrate for Enzyme Studies

Another research application of Ala-Ser lies in its use as a substrate for studying enzymes. Enzymes are biological catalysts that accelerate specific chemical reactions within living organisms. Scientists can employ Ala-Ser as a substrate to investigate the activity and specificity of enzymes involved in protein degradation. For instance, the enzyme peptide deformylase cleaves the N-terminal formyl group from nascent proteins. Researchers can utilize Ala-Ser to study the interaction and recognition mechanisms of this enzyme with its substrates [].

Ala-Ser, also known as L-alanine-L-serine, is a dipeptide composed of two amino acids: alanine and serine. It is represented by the chemical formula and has a molecular weight of approximately 174.17 g/mol. This compound is characterized by the peptide bond that links the carboxyl group of alanine to the amino group of serine, forming a unique sequence that influences its biological properties and functions in various biochemical pathways .

- Hydrolysis: In the presence of water and under acidic or basic conditions, Ala-Ser can be hydrolyzed to yield its constituent amino acids, alanine and serine.

- Peptide Bond Formation: Ala-Ser can participate in further peptide bond formation with other amino acids, leading to longer polypeptides or proteins.

- Modification Reactions: The side chains of alanine and serine can undergo various modifications, such as phosphorylation (in the case of serine), which can alter the dipeptide's function and interactions within biological systems .

Ala-Ser exhibits several biological activities:

- Neuroprotective Effects: Studies suggest that Ala-Ser may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

- Role in Protein Synthesis: As a dipeptide, it plays a role in protein synthesis and may influence cellular signaling pathways due to the presence of serine.

- Antioxidant Activity: There is evidence that Ala-Ser may exhibit antioxidant properties, helping to mitigate oxidative stress in cells .

Ala-Ser can be synthesized through various methods:

- Solid-Phase Peptide Synthesis (SPPS): This method involves sequentially adding protected amino acids to a solid support, followed by deprotection steps to form peptide bonds.

- Liquid-Phase Synthesis: This traditional method involves dissolving the amino acids in solution and allowing them to react under controlled conditions.

- Enzymatic Synthesis: Using specific enzymes such as proteases or ligases to catalyze the formation of Ala-Ser from its constituent amino acids in a more environmentally friendly manner .

Ala-Ser has various applications across different fields:

- Pharmaceuticals: It is being investigated for its potential therapeutic effects in treating neurological disorders.

- Nutraceuticals: Due to its beneficial properties, it may be included in dietary supplements aimed at enhancing cognitive function or reducing oxidative stress.

- Biotechnology: Used as a building block for synthesizing larger peptides or proteins with specific functions .

Research on Ala-Ser has focused on its interactions with other biomolecules:

- Protein Interactions: Studies indicate that Ala-Ser can influence protein folding and stability due to its unique sequence and structure.

- Receptor Binding: Research has shown that Ala-Ser may interact with specific receptors in the nervous system, potentially modulating neurotransmitter release and synaptic plasticity.

These interactions highlight its significance in biochemical pathways and therapeutic potential .

Ala-Ser shares similarities with other dipeptides but has unique features due to its specific amino acid composition. Here are some comparable compounds:

| Compound | Composition | Unique Features |

|---|---|---|

| Glycyl-Alanine (Gly-Ala) | Glycine + Alanine | Simpler structure; lacks hydroxyl group from serine. |

| Seryl-Alanine (Ser-Ala) | Serine + Alanine | Different sequence; emphasizes serine's role. |

| Ala-Ala (Ala-Ala) | Two Alanines | Homodipeptide; lacks the functional diversity of serine. |

The presence of serine in Ala-Ser provides distinct biochemical properties not found in these similar compounds, particularly regarding its potential neuroprotective effects and involvement in various metabolic pathways .